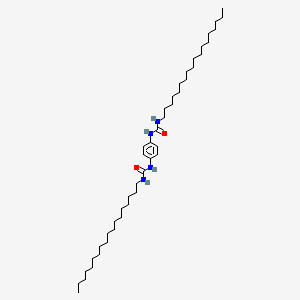![molecular formula C15H13N3O3 B14487114 Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- CAS No. 63585-44-4](/img/structure/B14487114.png)
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- is an organic compound that belongs to the class of amides. It is a derivative of benzoic acid and is characterized by the presence of a benzene ring attached to an amide group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- can be achieved through several methods. One common approach involves the condensation of benzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired benzamide derivative.
Another method involves the electrochemical synthesis of benzoin from benzaldehyde, followed by the amidation of benzoin to form benzamide. This process is carried out under mild conditions in an electrolysis cell, using room temperature ionic liquids as the solvent and supporting electrolyte system .
Industrial Production Methods
In industrial settings, the production of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound. Additionally, the implementation of green chemistry principles, such as the use of electrochemical methods, helps to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of primary or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines. Substitution reactions can introduce functional groups such as halogens, nitro groups, or alkyl groups onto the benzene ring.
科学研究应用
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of various derivatives.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain proteases or interact with signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used as a reference compound.
N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom, similar in structure but with different properties.
N,N-Diphenylbenzamide: A compound with two phenyl groups attached to the nitrogen atom, exhibiting unique chemical behavior.
Uniqueness
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
63585-44-4 |
|---|---|
分子式 |
C15H13N3O3 |
分子量 |
283.28 g/mol |
IUPAC 名称 |
N-(phenylcarbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)17-15(21)18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,20,21) |
InChI 键 |
OBVXXUUNPCYIKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


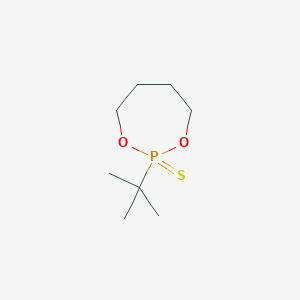
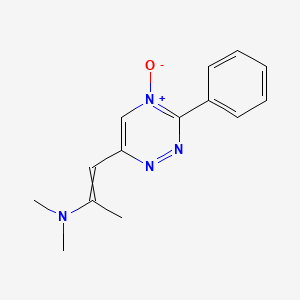

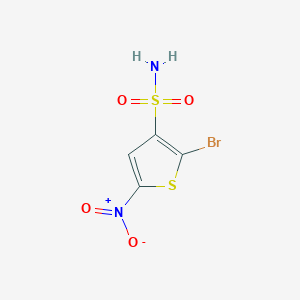
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)
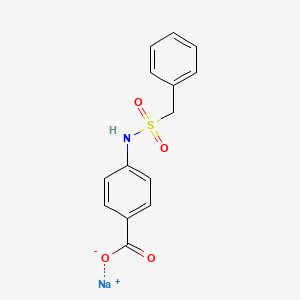
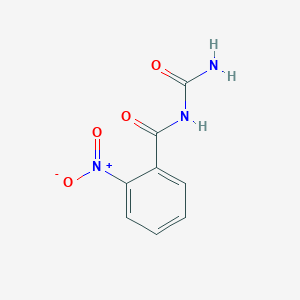
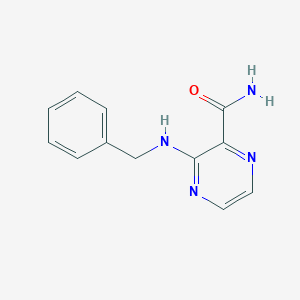


![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

